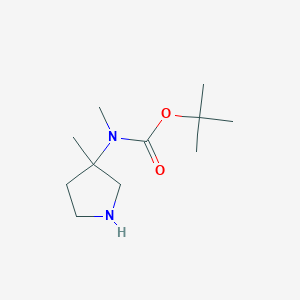

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

説明

BenchChem offers high-quality tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHLLGDTKFCKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architectural Mastery in Medicinal Chemistry: The Case of tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Modern drug discovery relies heavily on sp³-rich, conformationally restricted building blocks to improve the clinical success rates of small-molecule therapeutics. Among these, the 3,3-disubstituted pyrrolidine core represents a "privileged scaffold," frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.

This technical whitepaper provides an in-depth analysis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) , detailing its physicochemical properties, the structural causality behind its use in drug design, and a self-validating synthetic methodology for its preparation.

Physicochemical Profile

Understanding the baseline quantitative properties of this building block is critical for predicting its behavior in downstream synthetic steps and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

Table 1: Quantitative and Physicochemical Properties

| Property | Value |

| Chemical Name | tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate |

| CAS Registry Number | 196822-24-9[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.30 g/mol [2] |

| Monoisotopic Mass | 214.1681 Da[1] |

| SMILES | CN(C(=O)OC(C)(C)C)C1(C)CCNC1[1] |

| Predicted XLogP | ~1.1[1] |

| Predicted Collision Cross Section (CCS) | 151.7 Ų ([M+H]⁺ adduct)[1] |

Structural Rationale in Drug Design

The specific substitution pattern of this molecule is not arbitrary; it is the result of precise structural engineering designed to optimize both synthesis and biological target engagement.

The C3-Methyl Group: Conformational Tuning

The introduction of a methyl group at the C3 position of the pyrrolidine ring is a deliberate design choice to restrict the conformational flexibility of the ring. This conformational tuning reduces the entropic penalty upon target binding. In the development of PI3Kα-selective inhibitors (such as PF-06843195), the incorporation of a 3-methylpyrrolidine derivative successfully relieved conformational strain energy by approximately 3-fold and filled a critical hydrophobic pocket in the kinase active site[3]. Furthermore, chiral 3-methylpyrrolidines finely tune the 3D vectors of attached pharmacophores, enabling precise adjustments to the molecule's spatial geometry[4].

Orthogonal Protection Strategy (Boc)

The tert-butyloxycarbonyl (Boc) group provides a highly reliable orthogonal protection strategy. The Boc carbamate is completely stable to catalytic hydrogenation and basic conditions but is highly labile under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane)[5]. This orthogonality allows medicinal chemists to selectively functionalize the free N1 pyrrolidine nitrogen (via S_NAr, Buchwald-Hartwig coupling, or alkylation) without risking cross-reactivity at the C3 exocyclic amine.

Application Workflow in Drug Discovery

The true value of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate lies in its ability to act as a dual-functional hub. The workflow below illustrates the logical sequence of orthogonal functionalization used to build complex Active Pharmaceutical Ingredients (APIs).

Fig 1. Orthogonal functionalization workflow of the pyrrolidine diamine scaffold.

Self-Validating Synthetic Methodology

To ensure maximum yield and purity, the synthesis of this building block from the commercially available precursor 1-benzylpyrrolidin-3-one must follow a strict, self-validating protocol. Each step below includes the mechanistic causality for the reagents chosen and the In-Process Controls (IPC) required to validate the transformation.

Step 1: Ketimine Formation and Nucleophilic Addition

-

Protocol: Dissolve 1-benzylpyrrolidin-3-one (1.0 eq) in anhydrous THF. Add a solution of methylamine (2.0 eq) in THF, followed by Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 eq). Stir at room temperature for 12 hours. Cool the mixture to -78 °C and add methylmagnesium bromide (MeMgBr) (3.0 eq) dropwise. Quench with saturated aqueous NH₄Cl after 2 hours.

-

Causality: Ti(O-iPr)₄ acts as a dual-purpose reagent; it serves as a Lewis acid to activate the ketone for nucleophilic attack and acts as an irreversible water scavenger, driving the thermodynamic equilibrium toward the ketimine. The cryogenic temperature (-78 °C) during the Grignard addition is critical to prevent unwanted enolization of the imine and to control the highly exothermic addition of the methyl group.

-

Validation (IPC): Analyze the organic layer via LC-MS. The reaction is validated when the starting ketone mass (m/z 176) is completely consumed, replaced by the diamine intermediate mass ([M+H]⁺ m/z 205).

Step 2: N-Boc Protection

-

Protocol: Extract the intermediate 1-benzyl-N,3-dimethylpyrrolidin-3-amine into dichloromethane (DCM). Cool to 0 °C and add triethylamine (Et₃N) (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: The exocyclic secondary amine is highly nucleophilic and readily attacks the Boc anhydride. Et₃N acts as a non-nucleophilic base to neutralize any trace acids and stabilize the transition state. The N1 pyrrolidine nitrogen is already protected by the benzyl group, ensuring absolute regioselectivity.

-

Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the amine-reactive spot validates the complete consumption of the secondary amine. LC-MS will confirm the protected intermediate ([M+H]⁺ m/z 305).

Step 3: Catalytic Hydrogenolysis (Debenzylation)

-

Protocol: Dissolve the Boc-protected intermediate in methanol. Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight). Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously for 16 hours at room temperature.

-

Causality: The Pd/C catalyst selectively facilitates the reductive cleavage of the benzylic C-N bond. The Boc carbamate group is entirely inert to these reductive conditions, perfectly demonstrating the orthogonality required to yield the final building block with a free N1 amine[5].

-

Validation (IPC): Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent and analyze via ¹H NMR. The protocol is validated by the complete disappearance of the aromatic benzylic protons (δ 7.2–7.4 ppm) and the benzylic CH₂ singlet (δ ~3.6 ppm), yielding the pure title compound.

References

-

PubChemLite: 196822-24-9 (C11H22N2O2) Université du Luxembourg / PubChem URL:[Link][1]

-

Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

-

Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis JACS Au - ACS Publications URL:[Link][4]

-

Protecting Groups for Amines: Carbamates Master Organic Chemistry URL:[Link][5]

Sources

Analytical and Physicochemical Profiling of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate: A Technical Guide for Drug Development

Executive Summary

In modern pharmaceutical development, functionalized pyrrolidines serve as privileged pharmacophores, frequently deployed in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The compound tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) is a highly specialized, orthogonally protected diamine building block[1].

For analytical scientists and synthetic chemists, differentiating between the macroscopic molecular weight (used for stoichiometric scaling) and the exact monoisotopic mass (used for high-resolution structural verification) is critical. This whitepaper establishes the foundational physicochemical parameters, mass spectrometry profiles, and validated experimental workflows required to handle this compound effectively.

Physicochemical Properties & Stoichiometric Parameters

The molecular architecture of this compound features a basic secondary amine within a pyrrolidine ring, coupled with an exocyclic N-methyl group that is sterically shielded by a tert-butyloxycarbonyl (Boc) protecting group. This structural dichotomy allows for selective functionalization of the ring nitrogen while keeping the exocyclic amine dormant.

For bulk synthetic operations, the average molecular weight of 214.31 g/mol is utilized to calculate molar equivalents and yield[2]. However, for precise analytical characterization, the exact monoisotopic mass of 214.16812 Da is the definitive metric[1].

Table 1: Core Chemical Identifiers and Properties

| Parameter | Value | Reference |

| Chemical Name | tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate | [1] |

| CAS Number | 196822-24-9 | [2] |

| Molecular Formula | C11H22N2O2 | [3] |

| Average Molecular Weight | 214.31 g/mol | [2] |

| Exact Mass (Monoisotopic) | 214.16812 Da | [1] |

| SMILES | CN(C(=O)OC(C)(C)C)C1(C)CCNC1 | [3] |

High-Resolution Mass Spectrometry (HRMS) Characterization

When validating the identity of this building block via Liquid Chromatography-Mass Spectrometry (LC-MS), the ionization environment dictates the observed adducts. Due to the high gas-phase basicity of the unprotected secondary amine in the pyrrolidine ring, the molecule readily accepts a proton in Positive Electrospray Ionization (ESI+) mode.

The theoretical exact mass of the protonated species [M+H]+ is calculated by adding the mass of a proton (1.00728 Da) to the monoisotopic mass (214.16812 Da), yielding a target m/z of 215.17540 [1].

Table 2: Predicted ESI+ Adducts and Collision Cross Sections (CCS) [1]

| Adduct Species | Theoretical m/z | Predicted CCS (Ų) | Ionization Causality |

| [M+H]+ | 215.17540 | 151.7 | Primary protonation at the basic pyrrolidine nitrogen. |

| [M+Na]+ | 237.15734 | 156.5 | Sodium coordination with the Boc carbonyl oxygen. |

| [M+NH4]+ | 232.20194 | 172.5 | Ammonium adduction in buffered mobile phases. |

| [M+K]+ | 253.13128 | 156.8 | Potassium trace contamination from glassware. |

Experimental Protocols

Protocol A: LC-HRMS Exact Mass Validation

Objective: To confirm the identity and purity of the compound via exact mass measurement. Causality: Utilizing a C18 stationary phase with a slightly acidic mobile phase (0.1% Formic Acid) ensures the secondary amine remains fully protonated. This prevents peak tailing and maximizes ionization efficiency in the ESI source. Trustworthiness (Self-Validating System): This protocol integrates a pre-run lock-mass calibration. By verifying that the calibration standard's mass error is <2 ppm , the system isolates chemical identity confirmation from instrumental drift.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water (v/v) containing 0.1% Formic Acid.

-

System Suitability Test (SST): Infuse a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution). Validation Check: Ensure the mass accuracy of the calibrant peaks is strictly <2 ppm before proceeding.

-

Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry Acquisition: Operate the Orbitrap or Time-of-Flight (TOF) MS in ESI+ mode. Set the mass range to m/z 100–500 and the resolution to 70,000 (at m/z 200).

-

Data Processing: Extract the ion chromatogram (XIC) for the target m/z 215.1754. Calculate the mass error to ensure it falls within the acceptable <5 ppm threshold.

LC-HRMS Analytical Workflow for Exact Mass Verification.

Protocol B: Acid-Mediated Boc Deprotection Workflow

Objective: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group to liberate the exocyclic N-methyl amine for downstream synthetic coupling. Causality: Trifluoroacetic acid (TFA) provides the necessary proton activity to attack the carbamate carbonyl, driving the elimination of isobutylene and carbon dioxide. Dichloromethane (DCM) acts as a non-polar, aprotic solvent that stabilizes the transition state without inducing unwanted side reactions. Trustworthiness (Self-Validating System): The reaction incorporates continuous In-Process Control (IPC) monitoring. The macroscopic cessation of CO2 gas evolution, coupled with the complete disappearance of the m/z 215.1754 peak on LC-MS, serves as an internal, self-validating marker for 100% conversion.

Step-by-Step Methodology:

-

Reagent Assembly: Dissolve 100 mg of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in 2.0 mL of anhydrous DCM in a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 2.0 mL of Trifluoroacetic acid (TFA) dropwise to safely manage the initial exothermic protonation event.

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 2 hours. Observation: Vigorous effervescence ( CO2 release) will be visible initially and will subside as the reaction nears completion.

-

In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via rapid LC-MS. Validation Check: Confirm the total absence of the parent ion ( [M+H]+ 215.1754) and the emergence of the deprotected free amine mass.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the residue with toluene (3 x 5 mL) to azeotropically remove any residual TFA, yielding the final product as a stable TFA salt.

Acid-Mediated Boc Deprotection Mechanistic Pathway.

References

- 196822-24-9 (C11H22N2O2)

- 196822-24-9 | tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)

- 196822-24-9 | Tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)

Sources

Strategic Utilization of tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently observe discovery programs stalling due to poor pharmacokinetic profiles caused by overly planar, aromatic-heavy lead compounds. The strategic incorporation of sp³-rich building blocks is a proven method to "escape from flatland," improving aqueous solubility, metabolic stability, and target specificity.

This technical guide provides an in-depth analysis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS: 196822-24-9) . By detailing its physicochemical properties, structural causality in medicinal chemistry, and self-validating synthetic protocols, this whitepaper serves as an authoritative resource for researchers integrating highly substituted pyrrolidine scaffolds into novel drug candidates.

Scaffold Causality: Why CAS 196822-24-9?

The selection of a chemical building block is never arbitrary; it is dictated by the precise spatial and electronic requirements of the target receptor pocket. CAS 196822-24-9 is a highly specialized diamine building block that offers three distinct mechanistic advantages:

-

High Fsp³ Character: The pyrrolidine ring provides a saturated, non-planar core. Increasing the fraction of sp³ hybridized carbons (Fsp³) directly correlates with successful progression through clinical trials by disrupting crystal packing and enhancing solubility [1].

-

Conformational Restriction: The presence of the 3-methyl group on the pyrrolidine ring restricts the pseudorotation of the five-membered ring. This steric bulk locks the exocyclic N-methylamine into a predictable spatial vector, reducing the entropic penalty upon binding to kinase or GPCR targets [2].

-

Orthogonal Reactivity: The molecule features a free secondary amine within the ring and a Boc-protected (tert-butyloxycarbonyl) secondary amine at the exocyclic position. This allows for site-selective electrophilic coupling at the ring nitrogen without cross-reactivity, followed by controlled deprotection to reveal the active pharmacophore.

Quantitative Data & Physicochemical Profiling

Before initiating any synthesis, verifying the exact structural and physical parameters of the building block is critical for downstream analytical tracking.

| Property | Value | Causality / Significance in Drug Design |

| CAS Registry Number | 196822-24-9 | Unique identifier for precise database retrieval and procurement. |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Defines the atomic composition for mass spectrometry validation. |

| Molecular Weight | 214.30 g/mol | Low molecular weight allows integration into larger scaffolds without violating Lipinski's Rule of 5. |

| SMILES | CN(C(=O)OC(C)(C)C)C1(C)CCNC1 | Essential for in silico docking, pharmacophore mapping, and cheminformatics. |

| Monoisotopic Mass | 214.16812 Da | Critical exact mass for High-Resolution Mass Spectrometry (HRMS) [3]. |

| Predicted [M+H]⁺ | 215.17540 m/z | The primary target peak during positive-ion mode LC-MS tracking. |

Database Verification and Procurement Workflow

When sourcing highly substituted chiral or achiral pyrrolidines, relying solely on a vendor's catalog name can lead to regiochemical errors. A self-validating workflow must begin with the CAS Registry Number to ensure structural fidelity.

Workflow for database verification and procurement of CAS 196822-24-9.

Protocol 1: In-House Analytical Validation (Self-Validating QC)

Do not proceed to synthetic coupling without verifying the commercial batch. The causality here is simple: des-methyl impurities or regioisomers present in cheap commercial batches will track through your entire multi-step synthesis, ruining the final yield.

-

Sample Preparation: Dissolve 1 mg of the received CAS 196822-24-9 in 1 mL of LC-MS grade Methanol.

-

LC-MS Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column.

-

Data Validation:

-

Expected Outcome: A single sharp peak in the UV trace (though UV absorbance will be weak due to lack of chromophores; ELSD or CAD detectors are preferred).

-

Mass Confirmation: The mass spectrum must show a dominant peak at m/z 215.17 [M+H]⁺ .

-

Failure Mode: If a peak at m/z 201.15 is observed, the batch contains a des-methyl impurity. Reject the batch.

-

Synthetic Integration and Deprotection

Once validated, the pyrrolidine building block is typically appended to a core heteroaryl scaffold (e.g., a pyrimidine or quinoline core) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling [4].

Synthetic derivatization pathway from the Boc-protected building block to the active pharmacophore.

Protocol 2: Scaffold Coupling and Boc-Deprotection (Step-by-Step)

This protocol is designed as a self-validating system. In-process checks dictate the flow of the experiment, ensuring mechanistic control at every stage.

Phase A: SNAr Coupling

-

Reagent Assembly: In an oven-dried reaction vial, combine the core aryl halide (1.0 eq) with CAS 196822-24-9 (1.2 eq).

-

Solvent & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction Execution: Heat the mixture at 110°C for 4 hours.

-

Causality Check: The secondary amine of the pyrrolidine ring is highly nucleophilic. However, the adjacent 3-methyl group introduces steric hindrance. If LC-MS at the 2-hour mark shows unreacted pyrrolidine (m/z 215.17), the steric clash is preventing SNAr. Corrective Action: Switch to a Buchwald-Hartwig amination using a Pd(dppf)Cl₂ catalyst.

-

-

Workup: Quench with water, extract with Ethyl Acetate (3x). Wash the combined organics heavily with brine to remove NMP. Dry over Na₂SO₄ and concentrate.

Phase B: Acidic Deprotection

-

Solvation: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) (0.1 M).

-

Acid Cleavage: Add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise at 0°C, then warm to 25°C.

-

Causality: The Boc group is exquisitely acid-labile. The bulky tert-butyl group fragments into isobutylene gas and CO₂, providing an entropic driving force that pushes the reaction to absolute completion.

-

-

Free-Basing: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base (necessary for accurate biological assays), dissolve the residue in Methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and saturated aqueous NaHCO₃.

-

Final Isolation: Lyophilize the resulting product to yield the active, target-ready sp³-rich pharmacophore.

Conclusion

The use of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS 196822-24-9) exemplifies the modern medicinal chemist's approach to designing robust, highly soluble, and target-specific therapeutics. By strictly adhering to database verification protocols and understanding the steric and electronic causality behind its reactivity, researchers can seamlessly integrate this advanced building block into next-generation drug discovery pipelines.

thermodynamic properties of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

While direct thermodynamic data for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is not currently published, a robust and reliable thermodynamic profile can be constructed through a systematic application of established experimental and computational methodologies. Techniques such as TGA and DSC provide essential data on thermal stability and phase behavior, which are critical for practical aspects of drug development like formulation and storage. [11][21]Concurrently, quantum mechanical calculations offer invaluable insights into fundamental properties like enthalpy of formation and Gibbs free energy, providing a theoretical foundation for understanding the molecule's intrinsic stability and reactivity. [34] By following the workflows outlined in this guide, researchers can systematically de-risk drug candidates, make informed decisions during lead optimization, and build a comprehensive data package that supports the progression from a promising molecule to a viable therapeutic agent. The integration of these thermodynamic principles is not an optional exercise but a cornerstone of modern, efficient, and successful drug discovery. [5][8]

References

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

-

Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. (2022, September 15). MDPI. Retrieved March 18, 2026, from [Link]

-

TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. Retrieved March 18, 2026, from [Link]

-

Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved March 18, 2026, from [Link]

-

9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. (n.d.). IEEE Xplore. Retrieved March 18, 2026, from [Link]

-

15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation. (n.d.). IEEE Xplore. Retrieved March 18, 2026, from [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch. Retrieved March 18, 2026, from [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved March 18, 2026, from [Link]

-

Importance of Thermodynamics in Drug Designing. (n.d.). Retrieved March 18, 2026, from [Link]

-

Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques: assessment of drug candidate for nanonization processing. (n.d.). Frontiers. Retrieved March 18, 2026, from [Link]

-

Binding Affinity, Gibbs Free Energy, And Intramolecular Energy Explained for Drug Discovery. (2023, July 6). Neurosnap. Retrieved March 18, 2026, from [Link]

-

What are the key applications of thermodynamic analysis in drug discovery? (n.d.). Consensus. Retrieved March 18, 2026, from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved March 18, 2026, from [Link]

-

Change in Gibbs free energy: Significance and symbolism. (2025, June 22). Retrieved March 18, 2026, from [Link]

-

Heat capacities and thermodynamic properties of ( S )- tert -butyl 1-phenylethylcarbamate. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

-

Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. (n.d.). BYU ScholarsArchive. Retrieved March 18, 2026, from [Link]

-

Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). (n.d.). Cheméo. Retrieved March 18, 2026, from [Link]

-

Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). European Pharmaceutical Review. Retrieved March 18, 2026, from [Link]

-

Heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate. (2010, December 8). AKJournals. Retrieved March 18, 2026, from [Link]

-

Experimental thermodynamics volume vii. (n.d.). College of Engineering and Applied Science. Retrieved March 18, 2026, from [Link]

-

Machine Learning To Predict Standard Enthalpy of Formation of Hydrocarbons. (2019, August 29). SciSpace. Retrieved March 18, 2026, from [Link]

-

How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Retrieved March 18, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved March 18, 2026, from [Link]

-

Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). Scirp.org. Retrieved March 18, 2026, from [Link]

-

computational study of organic compounds -an application for learning in chemistry. (2019, August 15). Retrieved March 18, 2026, from [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). Springer Nature Experiments. Retrieved March 18, 2026, from [Link]

-

On Free Energy Calculations in Drug Discovery. (2025, October 10). Accounts of Chemical Research. Retrieved March 18, 2026, from [Link]

-

dsc.pdf. (n.d.). Alan Cooper. Retrieved March 18, 2026, from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved March 18, 2026, from [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (2023, December 8). Longdom Publishing. Retrieved March 18, 2026, from [Link]

-

A Look at Ligand Binding Thermodynamics in Drug Discovery. (n.d.). Universidad de Zaragoza. Retrieved March 18, 2026, from [Link]

-

Chemical accuracy for ligand-receptor binding Gibbs energies through multi-level SQM/QM calculations. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved March 18, 2026, from [Link]

-

New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. (2023, May 10). MDPI. Retrieved March 18, 2026, from [Link]

-

Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)carbamate (C11H22N2O2). (n.d.). PubChemLite. Retrieved March 18, 2026, from [Link]

-

Tert-butyl n-[(3-methylpyrrolidin-3-yl)methyl]carbamate. (n.d.). PubChemLite. Retrieved March 18, 2026, from [Link]

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 18, 2026, from [Link]

-

tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate - Publications - Abstract Sifter. (n.d.). EPA. Retrieved March 18, 2026, from [Link]

-

tert-Butyl carbamate - NIST WebBook. (n.d.). Retrieved March 18, 2026, from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved March 18, 2026, from [Link]

-

Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (2026, February 5). ResearchGate. Retrieved March 18, 2026, from [Link]

-

A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. (2019, November 6). Retrieved March 18, 2026, from [Link]

Sources

- 1. PubChemLite - Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - Tert-butyl n-[(3-methylpyrrolidin-3-yl)methyl]carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. neurosnap.ai [neurosnap.ai]

- 5. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization [mdpi.com]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. wisdomlib.org [wisdomlib.org]

- 8. consensus.app [consensus.app]

- 9. lifechemicals.com [lifechemicals.com]

- 10. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 11. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 12. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. tert-Butyl carbamate (CAS 4248-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Chemical accuracy for ligand-receptor binding Gibbs energies through multi-level SQM/QM calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. geca.area.ge.cnr.it [geca.area.ge.cnr.it]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. improvedpharma.com [improvedpharma.com]

- 24. resolvemass.ca [resolvemass.ca]

solubility profile of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, a novel chemical entity. Due to the absence of publicly available solubility data for this specific compound[4], this document focuses on the principles, predictive analysis, and experimental methodologies required to establish its solubility profile. We present detailed protocols for both thermodynamic and kinetic solubility assessments, emphasizing experimental design causality and data integrity. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility dataset for new chemical entities.

Introduction: The Critical Role of Solvent Selection

In pharmaceutical manufacturing and development, the choice of solvent is a strategic decision that profoundly impacts process efficiency, product purity, safety, and ultimately, the therapeutic efficacy of the final drug product.[1][2] Solvents are integral to synthesis, extraction, crystallization, and formulation.[1][2] A thorough understanding of a compound's solubility across a range of solvents is therefore non-negotiable. Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in developing viable formulations.[3][5]

This guide focuses on tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS No. 196822-24-9)[6], a molecule for which a comprehensive solubility profile is not publicly documented. The principles and methods detailed herein provide a universal roadmap for characterizing this and other new chemical entities (NCEs).

1.1. Structural Analysis and Solubility Prediction

Before embarking on experimental measurements, a structural analysis of the target molecule can provide valuable qualitative predictions about its solubility behavior, following the principle of "like dissolves like".[7]

-

Structure: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

-

Carbamate Group (-O-(C=O)-N<): This functional group is polar and can act as a hydrogen bond acceptor.

-

Tertiary Amine (in the pyrrolidine ring): The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and imparting basic properties.

-

Tert-butyl Group: A large, non-polar, sterically hindering group that will contribute to solubility in non-polar (lipophilic) solvents.

-

Methyl Groups: Non-polar alkyl groups.

-

-

Predicted Solubility:

-

High Solubility Expected in: Polar aprotic solvents (e.g., DMSO, DMF, THF, Acetone) and chlorinated solvents (e.g., Dichloromethane, Chloroform) due to the presence of the polar carbamate and amine functionalities.

-

Moderate Solubility Expected in: Polar protic solvents with shorter alkyl chains (e.g., Methanol, Ethanol, Isopropanol). The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the carbamate and amine groups.

-

Low Solubility Expected in: Non-polar hydrocarbon solvents (e.g., Hexane, Heptane, Toluene). The overall polarity of the molecule is likely too high for significant miscibility with these solvents, despite the presence of the tert-butyl group.

-

Thermodynamic vs. Kinetic Solubility: A Foundational Concept

It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information for drug development.[8][9][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a solvent at a specific temperature and pressure.[5][11][12] It is determined by allowing excess solid to equilibrate with the solvent over an extended period (e.g., 24 hours).[10][13] This value is critical for formulation development and understanding the compound's behavior in a saturated state.[14]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[5][10][14] The resulting precipitate is often amorphous, leading to higher apparent solubility values compared to the thermodynamic measurement.[8][9] Kinetic solubility is widely used in high-throughput screening during early drug discovery to quickly flag compounds with potential solubility issues.[15]

For a comprehensive profile, especially for a compound advancing through preclinical development, determining the thermodynamic solubility is the gold standard.

Experimental Design for Solubility Determination

A systematic approach to solvent selection and experimental execution is key to generating reliable data. The choice of solvents should span a range of polarities and functionalities.

3.1. Solvent Selection

The chosen solvents should be representative of those commonly used in pharmaceutical processes.[1][16] A recommended panel is presented in Table 1.

Table 1: Panel of Recommended Organic Solvents for Solubility Profiling

| Solvent Class | Solvent | Polarity Index | Key Properties |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High dissolving power, H-bond acceptor |

| N,N-Dimethylformamide (DMF) | 6.4 | High boiling point, polar | |

| Acetonitrile (ACN) | 5.8 | Miscible with water, common in HPLC | |

| Acetone | 5.1 | Volatile, good general solvent | |

| Tetrahydrofuran (THF) | 4.0 | Ethereal, good for less polar compounds | |

| Polar Protic | Methanol (MeOH) | 5.1 | H-bond donor/acceptor, polar |

| Ethanol (EtOH) | 4.3 | Common in formulations, less toxic | |

| Isopropanol (IPA) | 3.9 | Less polar than EtOH | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Excellent for many organics, volatile |

| Chloroform | 4.1 | Similar to DCM, less volatile | |

| Non-Polar | Toluene | 2.4 | Aromatic, good for non-polar compounds |

| Heptane / Hexane | 0.1 | Aliphatic, very non-polar |

| Ester | Ethyl Acetate (EtOAc) | 4.4 | Moderately polar, common in extraction |

Note: Polarity Index values are relative and sourced from various compilations.[17][18]

3.2. Experimental Workflow

A robust workflow ensures that equilibrium is reached and that the measurement is accurate and reproducible. The following diagram outlines the general process for determining thermodynamic solubility.

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Experimental Protocols

The following protocols describe two gold-standard methods for quantifying solubility. All experiments should be performed in triplicate to ensure statistical validity.

4.1. Protocol 1: Isothermal Saturation (Gravimetric Method)

This method is a direct and absolute technique for determining solubility by measuring the mass of the dissolved solute.[19][20]

-

Principle: A saturated solution is prepared, a known volume is carefully evaporated, and the mass of the remaining solid solute is measured.

-

Self-Validation: The protocol's integrity is maintained by ensuring complete solvent evaporation to a constant weight, which confirms that the measured mass is solely that of the solute.

-

Methodology:

-

Preparation: Add an excess amount of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (e.g., ~50 mg, ensuring solid remains undissolved) to a series of 2 mL glass vials.

-

Solvent Addition: Accurately pipette 1.0 mL of the selected organic solvent into each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached.[19]

-

Separation: Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a 0.5 mL aliquot of the clear supernatant using a calibrated pipette.

-

Analysis: a. Transfer the aliquot to a pre-weighed, dry evaporating dish. b. Evaporate the solvent in a fume hood or using a gentle stream of nitrogen. For high-boiling solvents like DMSO, a vacuum oven at elevated temperature may be required. c. Dry the dish containing the residue in an oven (e.g., 60-80°C) until a constant weight is achieved (i.e., successive weighings differ by < 0.1 mg).[19]

-

Calculation:

-

Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot (mL)

-

-

4.2. Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and specific, making it ideal for compounds with low solubility or when only small sample volumes are available.[13][21][22]

-

Principle: A saturated solution is prepared and filtered. The filtrate is then diluted and its concentration is determined by HPLC with UV detection, by comparing its peak area to a standard calibration curve.

-

Self-Validation: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.999) ensures the accuracy and linearity of the quantification.

-

Methodology:

-

Preparation, Solvent Addition & Equilibration: Follow steps 1-3 from the Gravimetric Method protocol.

-

Separation & Filtration: After equilibration, allow the solid to settle. Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent). The first few drops should be discarded to saturate the filter membrane.[21]

-

Sample Preparation for HPLC: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the range of the calibration curve.

-

Calibration Standards: Prepare a series of at least five standard solutions of known concentrations from a stock solution of the compound.[21]

-

HPLC Analysis: a. Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). b. Inject the diluted sample solution. c. Use the peak area of the sample to determine its concentration from the calibration curve equation.

-

Calculation:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

Caption: HPLC-Based Solubility Quantification Workflow.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear, comparative table. The following table presents a hypothetical but realistic solubility profile for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, based on the structural analysis.

Table 2: Hypothetical Thermodynamic Solubility Profile at 25°C

| Solvent | Solubility (mg/mL) | Qualitative Classification |

|---|---|---|

| Dichloromethane | > 200 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 185 | Freely Soluble |

| Acetone | 150 | Freely Soluble |

| Tetrahydrofuran (THF) | 120 | Freely Soluble |

| Methanol | 95 | Soluble |

| Ethyl Acetate | 88 | Soluble |

| Ethanol | 72 | Soluble |

| Isopropanol | 45 | Soluble |

| Acetonitrile | 33 | Soluble |

| Toluene | 8.5 | Slightly Soluble |

| Heptane | < 1 | Practically Insoluble |

Qualitative classifications are based on USP/IP standards.[20]

Interpretation: The hypothetical data align with our initial predictions. The compound shows excellent solubility in polar aprotic and chlorinated solvents. Its solubility decreases in polar protic solvents as the alkyl chain length increases (Methanol > Ethanol > Isopropanol), and it is very poorly soluble in non-polar aliphatic solvents. This profile suggests that solvents like DCM or ethyl acetate would be excellent for extraction and chromatography, while alcohols could be suitable for crystallization processes.

Conclusion

Establishing a comprehensive solubility profile is a cornerstone of chemical and pharmaceutical development. This guide provides the theoretical basis and practical, self-validating protocols for determining the solubility of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in a range of pharmaceutically relevant organic solvents. By employing rigorous methods such as gravimetric analysis or HPLC, researchers can generate the high-quality, reliable data necessary to make informed decisions in process development, formulation, and analytical method design, thereby accelerating the journey from discovery to application.

References

- Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.

- Organic Solvents: Boiling Points & Density. Scribd.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Determination of Solubility by Gravimetric Method.

- Kinetic versus thermodynamic solubility temptations and risks. PubMed.

- Compound solubility measurements for early drug discovery. Computational Chemistry.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Kinetic versus thermodynamic solubility temptations and risks. Ovid.

- Aqueous Solubility Assays. Creative Bioarray.

- Solvent selection for process development. Technobis Crystallization Systems.

- Solubility Assessment Service. Creative Biolabs.

- What Factors Are Taken Into Consideration When Selecting a Solvent?

- COMMON SOLVENT PROPERTIES.

- Common Organic Solvents: Table of Properties.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.

- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

- DETERMINATION OF SOLUBILITY OF DRUG AT ROOM TEMPERATURE BY GRAVIMETRIC METHOD. Scribd.

- GRAVIMETRIC ANALYSIS.

- tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate — Chemical Substance Information.

- Tert-butyl n-[(3-methylpyrrolidin-3-yl)methyl]carbamate. PubChem.

- Drug solubility: why testing early matters in HTS. BMG LABTECH.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. PubChemLite - Tert-butyl n-[(3-methylpyrrolidin-3-yl)methyl]carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. nextsds.com [nextsds.com]

- 7. chem.ws [chem.ws]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. books.rsc.org [books.rsc.org]

- 12. sciforum.net [sciforum.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 17. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. scribd.com [scribd.com]

- 21. pharmaguru.co [pharmaguru.co]

- 22. researchgate.net [researchgate.net]

Application Note: Efficient TFA-Mediated Boc Deprotection of tert-Butyl N-Methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Executive Summary & Context

Pyrrolidine derivatives, particularly 3,3-disubstituted pyrrolidines, are highly valued pharmacophores in modern drug discovery due to their distinct conformational rigidity and basicity. The compound tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate[1] serves as a critical intermediate in synthesizing complex active pharmaceutical ingredients.

This application note details a robust, self-validating protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA)[2]. Specifically, this guide addresses the unique physicochemical challenge of this substrate: the resulting deprotected product (N,3-dimethylpyrrolidin-3-amine) is a highly water-soluble diamine. Standard aqueous workups inevitably lead to massive yield losses, necessitating an anhydrous free-basing strategy.

Mechanistic Causality & Reaction Dynamics

The removal of the Boc group using TFA proceeds via a well-characterized acid-catalyzed hydrolysis pathway[3]. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

-

Protonation & Cleavage: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by TFA[4]. This increases the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond, leading to heterolytic cleavage. This step generates a highly reactive tert-butyl cation and a transient carbamic acid intermediate[2].

-

Decarboxylation (Self-Validating Indicator): The unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas[3]. The evolution of CO₂ serves as a physical, self-validating indicator of reaction progress; the cessation of effervescence reliably correlates with the consumption of the starting material.

-

Cation Quenching: The tert-butyl cation can undergo elimination to form isobutylene gas or react with nucleophiles. Utilizing a scavenger (e.g., triisopropylsilane or water) traps the carbocation, preventing trace N-alkylation of the newly liberated amine[5].

-

Salt Formation: The resulting diamine is highly basic and is immediately protonated by excess TFA to form a stable trifluoroacetate salt[3].

Acid-catalyzed mechanism of Boc deprotection yielding the amine TFA salt.

Experimental Protocol: Step-by-Step Methodology

Objective: Complete removal of the Boc group and isolation of the free base without aqueous partitioning. Scale: 1.0 mmol (approx. 228 mg of starting material).

Materials Required:

-

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (1.0 equiv)

-

Trifluoroacetic acid (TFA), Reagent Grade

-

Dichloromethane (DCM), Anhydrous

-

Triisopropylsilane (TIPS) (Carbocation scavenger)

-

Amberlyst A-21 basic ion-exchange resin[6]

-

Methanol (MeOH), Reagent Grade

Procedure:

-

Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (1.0 mmol) in anhydrous DCM (4.0 mL) to achieve a ~0.25 M concentration.

-

Causality: DCM is chosen because it does not freeze at 0 °C, efficiently solvates both the non-polar starting material and the highly polar TFA salt product, and is easily removed in vacuo[2].

-

-

Cooling & Scavenger Addition: Cool the solution to 0 °C using an ice-water bath. Add TIPS (0.1 mmol, 0.1 equiv).

-

Causality: Cooling mitigates the exothermic nature of the initial protonation, suppressing degradation pathways. TIPS acts as a sacrificial nucleophile to trap the tert-butyl cation[5].

-

-

TFA Addition: Slowly add TFA (1.0 mL, ~20% v/v) dropwise to the stirred solution.

-

Causality: Dropwise addition prevents localized heating and controls the rate of CO₂ gas evolution[3].

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Ensure the system is vented (e.g., via a nitrogen line with a bubbler) to allow CO₂ to escape[3]. Do not run this reaction in a closed system.

-

Monitoring: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The starting material should be completely consumed.

-

Concentration: Once complete, concentrate the reaction mixture in vacuo (rotary evaporator, bath temp < 30 °C) to remove DCM and excess TFA. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA, yielding the crude diamine as a sticky bis-TFA salt.

-

Free-Basing (Resin Method): Dissolve the crude salt in MeOH (5 mL). Add pre-washed Amberlyst A-21 basic resin (approx. 3–4 equivalents of base capacity). Stir gently for 1 hour at room temperature. Filter the resin and wash thoroughly with MeOH.

-

Causality: Because the N,3-dimethylpyrrolidin-3-amine product is extremely hydrophilic, traditional liquid-liquid extraction with aqueous NaOH leads to significant yield loss. The weakly basic ion-exchange resin neutralizes the TFA salt entirely in the organic phase[6].

-

-

Isolation: Concentrate the filtrate in vacuo to afford the pure free base of N,3-dimethylpyrrolidin-3-amine.

Step-by-step workflow for TFA-mediated Boc deprotection and isolation.

Quantitative Data & Optimization

To guide reaction optimization, the following table summarizes the quantitative outcomes of various deprotection conditions applied to pyrrolidine-based carbamates.

| Parameter | Condition A (Standard) | Condition B (Neat TFA) | Condition C (HCl Method) |

| Solvent System | 20% TFA in DCM[2] | 100% TFA[7] | 4M HCl in Dioxane[4] |

| Temperature | 0 °C to RT | 0 °C to RT | RT |

| Reaction Time | 2 hours | 30 mins | 2–3 hours |

| Scavenger | TIPS (0.1 eq) | None | None |

| Yield (Crude) | >95% | 80–85% | 90% |

| Product Form | TFA Salt | TFA Salt (Requires heavy evap.) | HCl Salt (Precipitates) |

| Scientist Notes | Optimal balance of speed, safety, and purity. Highly recommended. | Rapid, but risks side reactions. Difficult to remove excess TFA. | Excellent alternative if the HCl salt is the desired final form. |

References

-

Title: Boc Deprotection Mechanism - TFA | Source: Common Organic Chemistry | URL: [Link]

-

Title: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate — Chemical Substance Information | Source: NextSDS | URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group | Source: Grokipedia | URL: [Link]

-

Title: Rapid N-Boc Deprotection with TFA | Source: Scribd (Tetrahedron Letters) | URL: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. _tert_ -Butyloxycarbonyl protecting group â Grokipedia [grokipedia.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Integration of tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate in Modern Medicinal Chemistry

Target Audience: Medicinal Chemists, DMPK Scientists, and Early-Stage Drug Development Professionals Compound Identity: tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate (CAS: 196822-24-9)[1]

Executive Summary

The drive toward higher Fsp3 (fraction of sp3-hybridized carbons) in modern drug discovery has elevated the importance of complex, 3D-rich saturated heterocycles. CAS 196822-24-9 (Formula: C₁₁H₂₂N₂O₂, MW: 214.30)[1] is a highly specialized, bifunctional pyrrolidine building block. Featuring a free secondary amine at N1 for modular core coupling and a Boc-protected N-methylamine at a quaternary C3 center, this scaffold is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities inherent to flat, aromatic-heavy drug candidates.

This application note details the mechanistic rationale for deploying this specific building block, provides comparative quantitative data, and outlines self-validating experimental protocols for its integration into hit-to-lead workflows.

Mechanistic Rationale: Quaternary Centers and the "Magic Methyl" Effect

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over a standard, unsubstituted pyrrolidin-3-amine. The inclusion of the C3-methyl group is not arbitrary; it is a deliberate structural intervention.

A. The "Magic Methyl" Effect and Desolvation Energetics

The strategic placement of a single methyl group can lead to disproportionate enhancements in binding affinity—a phenomenon termed the "magic methyl" effect[2]. Computational and thermodynamic analyses demonstrate that introducing a methyl group at an aliphatic center significantly reduces the free energy of desolvation ( ΔGdesolv ) required when the ligand transfers from an aqueous environment into a lipophilic protein binding pocket[3]. By pre-paying this energetic penalty, the C3-methyl group directly boosts target potency.

B. Conformational Restriction

Unsubstituted pyrrolidines exist in a highly flexible envelope conformation. Upon binding to a target kinase or GPCR, the molecule must adopt a single bioactive conformation, resulting in a severe entropic penalty ( −TΔS ). The quaternary carbon at C3 introduces 1,3-diaxial-like steric clashes that restrict the ring pucker, locking the pyrrolidine into a rigidified vector. This ensures the N-methylamine is projected into the solvent channel or hinge region with high geometric precision.

C. Metabolic Shielding

A primary liability of cyclic secondary amines is Cytochrome P450 (CYP)-mediated α -oxidation, which leads to rapid clearance or the formation of reactive, toxic iminium intermediates. The C3-methyl group provides profound steric shielding of the α -carbon, effectively removing a "soft" metabolic spot and extending the compound's half-life[2].

Comparative Profiling Data

The table below summarizes the quantitative physicochemical and metabolic shifts observed when transitioning from an unsubstituted pyrrolidine vector to the 3-methyl-3-amino analog.

| Property | Unsubstituted Pyrrolidin-3-amine | CAS 196822-24-9 Vector | Mechanistic Driver |

| Metabolic Stability (HLM CLint ) | High ( >50μL/min/mg ) | Low ( <15μL/min/mg ) | Steric shielding of the α -carbon prevents CYP-mediated oxidation[2]. |

| Amine Basicity ( pKa ) | ∼9.5 | ∼8.8−9.0 | Inductive effect and steric hindrance of the quaternary C3 center. |

| Conformational Entropy | High (Flexible envelope) | Low (Restricted pucker) | Steric interactions lock the ring conformation, reducing binding penalty[3]. |

| Lipophilicity ( ΔlogP ) | Baseline | +0.3 to +0.5 | Desolvation energy reduction via the "Magic Methyl" effect[3]. |

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent selection and the analytical markers required to confirm success.

Protocol A: N1-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Couple the free N1 secondary amine of CAS 196822-24-9 to a heteroaryl halide core.

-

Preparation: In an oven-dried vial under N₂, combine the aryl halide (1.0 eq), CAS 196822-24-9 (1.2 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.10 eq), and Cs2CO3 (2.0 eq).

-

Solvent: Add anhydrous Toluene/t-Amyl alcohol (4:1, 0.2 M). Degas the mixture via sparging with N₂ for 5 minutes.

-

Reaction: Seal the vial and heat at 90°C for 12 hours.

-

Causality & Validation:

-

Why RuPhos? RuPhos is specifically selected because its bulky, electron-rich biaryl structure prevents β -hydride elimination and accommodates the severe steric bulk of the 3,3-disubstituted pyrrolidine.

-

Why Cs2CO3 ? Using a mild base prevents the premature cleavage of the Boc group or epimerization of sensitive stereocenters on the core scaffold.

-

Validation: LC-MS will show the disappearance of the aryl halide and the emergence of the product mass ( [M+H]+ ).

-

Protocol B: Traceless Boc Deprotection

Objective: Remove the Boc group to reveal the N3-methylamine for late-stage diversification.

-

Preparation: Dissolve the N1-coupled intermediate in anhydrous Dichloromethane (DCM, 0.1 M) at 0°C.

-

Cleavage: Add 4N HCl in 1,4-Dioxane (10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to yield a highly crystalline hydrochloride salt.

-

Causality & Validation:

-

Why avoid TFA? While Trifluoroacetic acid (TFA) is ubiquitous for Boc deprotection, it forms strong ion pairs with the resulting secondary amine. These lipophilic trifluoroacetate salts act as "sticky" counterions that carry over into biochemical assays, artificially inflating binding affinities (false positives) in lipophilic pockets. HCl in dioxane yields a clean salt with volatile byproducts (isobutylene and CO₂).

-

Validation: LC-MS will show a characteristic mass shift of exactly -100 Da (loss of Boc).

-

Protocol C: Late-Stage Reductive Amination

Objective: Functionalize the revealed N3-methylamine to optimize target engagement.

-

Preparation: Dissolve the hydrochloride salt from Protocol B (1.0 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to liberate the free base.

-

Imine Formation: Add the desired aldehyde (1.1 eq) and stir for 1 hour at room temperature.

-

Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. Stir for 12 hours.

-

Causality & Validation:

-

Why STAB? STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, minimizing unwanted alcohol byproducts. DCE provides a higher boiling point than DCM if gentle heating is required for sterically hindered iminium formation.

-

Validation: LC-MS confirms the addition of the alkyl fragment.

-

Workflow Visualization

Workflow for the integration and functionalization of CAS 196822-24-9 in drug discovery.

References

-

Barreiro, E. J., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals, 2023.[Link]

-

Vitaku, E., et al. "Analysis of the Structural Diversity of Drugs: FDA Approved Isolated Ring Systems." Journal of Medicinal Chemistry, 2014.[Link]

-

Stepan, A. F., et al. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry." Chemical Research in Toxicology, 2011.[Link]

-

Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition, 2014.[Link]

Sources

Comprehensive Handling and Long-Term Storage Protocols for tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Executive Summary

tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a highly versatile, Boc-protected diamine building block widely utilized in medicinal chemistry and drug development. Due to its dual chemical nature—featuring both an acid-labile carbamate protecting group and a reactive, unprotected secondary pyrrolidine amine—strict adherence to handling and storage protocols is critical. Improper management can lead to rapid degradation via oxidation, carbamate salt formation, or premature deprotection, compromising downstream synthetic yields and assay integrity. This application note provides a self-validating, mechanistic approach to the handling, dispensing, and long-term storage of this reagent.

Physicochemical Profiling & Mechanistic Vulnerabilities

To design an effective storage protocol, one must first understand the causality behind the compound's degradation pathways. The molecule presents two distinct reactive centers:

-

The Unprotected Secondary Amine: The pyrrolidine ring nitrogen is highly nucleophilic and basic. When exposed to ambient air, it readily undergoes N-oxidation and reacts with atmospheric carbon dioxide to form insoluble carbamate salts[1]. Furthermore, secondary amines are inherently hygroscopic, absorbing moisture that can lead to significant weighing errors and act as a solvent for ambient acidic contaminants.

-

The Boc-Protected Amine: The tert-butyl carbamate (Boc) group is designed to be stable under basic and nucleophilic conditions but is highly sensitive to acidic environments. Exposure to even trace amounts of strong acids (e.g., HCl, TFA) triggers an acid-catalyzed cleavage via a tert-butyl cation intermediate, resulting in the loss of isobutylene and CO₂[2].

Mechanistic degradation pathways of the compound.

Table 1: Physicochemical Properties & Vulnerabilities

| Property / Feature | Value / Characteristic | Mechanistic Vulnerability |

| Pyrrolidine Amine | Secondary, unprotected, basic | Susceptible to atmospheric oxidation and CO₂ absorption[1]. |

| Protecting Group | tert-Butyl carbamate (Boc) | Cleaves via tert-butyl cation formation in acidic environments[2]. |

| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, leading to inaccurate weighing. |

| Physical State | Viscous oil / low-melting solid | Prone to trapping dissolved gases (O₂) and moisture[3]. |

Standard Operating Procedure (SOP): Handling & Dispensing

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each step includes a verification check to confirm that the environmental controls are actively preventing degradation.

Step-by-Step Dispensing Protocol

-

Equilibration (Self-Validation: Visual Check): Remove the sealed secondary container from the refrigerator (2–8 °C) or freezer (-20 °C). Do not open immediately. Place it in a desiccator and allow it to warm to room temperature for at least 30–60 minutes.

-

Validation: The exterior of the primary vial should be completely free of condensation before opening. Opening a cold vial causes immediate atmospheric moisture condensation into the hygroscopic amine[1].

-

-

Inert Atmosphere Preparation: Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with a positive flow of dry Argon (or Nitrogen). Argon is preferred as it is heavier than air and provides a better blanket over the compound during Schlenk line operations[4].

-

Validation: Verify positive gas flow using a mineral oil bubbler before unsealing the primary container.

-

-

Dispensing: Using anti-static, non-sparking spatulas, weigh the required amount of the compound. Avoid using plastic tools that generate static electricity, which can ignite vapors or cause the light powder/oil to disperse[5].

-

Purging and Sealing: After dispensing, immediately purge the headspace of the primary storage vial with Argon for 30–60 seconds. Cap tightly.

-

Validation: The cap should be sealed with Parafilm to provide a physical barrier against gas exchange.

-

-

Repackaging: Place the primary vial back into its secondary container (e.g., a larger jar containing indicating Drierite or silica gel).

-

Validation: The indicating desiccant must remain blue; if it turns pink, the secondary seal is compromised and the desiccant must be replaced immediately.

-

Step-by-step handling and inert-atmosphere dispensing workflow.

Long-Term Storage Protocols

Proper storage is dictated by the compound's sensitivity to heat, light, and atmospheric gases. The compound must be stored away from any incompatible materials, specifically strong oxidizing agents and strong acids[6].

Table 2: Storage Conditions and Shelf-Life Matrix

| Storage Duration | Temperature | Atmosphere | Container Specifications | Estimated Shelf-Life |

| Short-Term (< 1 month) | 2–8 °C | Argon / Nitrogen | Amber glass vial, Parafilm seal | > 6 months |

| Long-Term (> 1 month) | -20 °C | Argon / Nitrogen | Amber glass vial, secondary desiccator jar | 1–2 years |

| Benchtop (In Use) | Ambient | Ambient (Minimize) | Keep capped when not actively dispensing | < 24 hours (Avoid) |

Note on Disposal: Any degraded or expired material must be disposed of properly. Boc-pyrrolidine derivatives are classified as irritants and can be very toxic to aquatic organisms. Waste should be collected in a designated container for non-halogenated organic solids/solutions and incinerated by a licensed professional waste disposal service; it must never be disposed of down the drain[7].

Quality Control & Degradation Monitoring

Routine quality control is essential to verify compound integrity before use in sensitive syntheses.

-

Visual Inspection: The pure compound should be a colorless to pale-yellow viscous oil or solid. A significant darkening to deep yellow or brown indicates severe oxidation.

-

NMR Spectroscopy (¹H NMR): Check for the integrity of the tert-butyl group (a sharp singlet around 1.4–1.5 ppm). The appearance of new peaks in the aliphatic region or a shift in the pyrrolidine ring protons may indicate N-oxidation or carbamate salt formation.

-

LC-MS: Utilize Liquid Chromatography-Mass Spectrometry to detect the [M+16]⁺ peak (indicative of N-oxide formation) or the loss of 100 Da (indicative of Boc cleavage: loss of isobutylene and CO₂).

References

-

Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M., Wiley (2014). [Link]

-

α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Introduction

The synthesis of complex organic molecules for pharmaceutical applications presents a significant challenge in the transition from laboratory-scale discovery to large-scale manufacturing. A critical aspect of this transition is the development of robust, scalable, and cost-effective synthetic routes. This document provides detailed application notes and protocols for the scale-up synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, a key building block in the development of various therapeutic agents.

The core of this guide focuses on providing practical, field-proven insights into the synthetic pathways, emphasizing the rationale behind procedural choices and addressing potential scale-up challenges. We will explore two primary routes for the synthesis of the crucial intermediate, 3-amino-3-methylpyrrolidine, and detail the subsequent N-methylation and Boc-protection steps.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection strategy, highlighting the key intermediates and the corresponding synthetic transformations required.

Caption: Synthetic workflow for Route 1.

Protocol 1: Synthesis of 3-Amino-3-methylpyrrolidine via Strecker Reaction

Step 1: Synthesis of tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

-

Reaction Setup: To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in methanol at 0 °C, add methylamine hydrochloride (1.2 eq) and sodium cyanide (1.2 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile.

Step 2: Reduction of the Nitrile

-

Reaction Setup: Prepare a suspension of lithium aluminum hydride (LiAlH4) (3.0-4.0 eq) in anhydrous THF in a reactor equipped with a reflux condenser and a dropping funnel.

-

Reaction Execution: Add a solution of the crude α-aminonitrile in THF dropwise to the LiAlH4 suspension at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude diamine.

Step 3: Boc Deprotection

-

Reaction Setup: Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reaction Execution: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature. [1]3. Work-up: Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Scale-up Considerations for Route 1:

-

Strecker Reaction: The use of sodium cyanide requires strict safety precautions, especially on a large scale. The reaction is typically robust, but temperature control is important to minimize side reactions.

-

LiAlH4 Reduction: This reduction is highly exothermic and generates hydrogen gas, necessitating careful addition of the substrate and an inert atmosphere. For larger scales, alternative reducing agents like catalytic hydrogenation (e.g., Raney Nickel) might be considered for improved safety and easier work-up.

-

Purification: The final product is a low molecular weight amine and can be volatile. Purification by distillation under reduced pressure is often the most effective method on a large scale.

Route 2: From a Chiral Pool Starting Material

For enantiomerically pure target molecules, starting from a chiral precursor is often the most efficient strategy. For instance, derivatives of proline can be utilized.

Part 2: N-Methylation of 3-Amino-3-methylpyrrolidine

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, making it an excellent choice for scale-up. [2][3]It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. [2]A key advantage is that the reaction stops at the tertiary amine stage without the formation of quaternary ammonium salts. [2]

Caption: N-Methylation via Eschweiler-Clarke reaction.

Protocol 2: N-Methylation using the Eschweiler-Clarke Reaction

-

Reaction Setup: To a solution of 3-amino-3-methylpyrrolidine (1.0 eq) in formic acid (excess, can be used as solvent) at 0 °C, add formaldehyde (37% aqueous solution, 2.5-3.0 eq) dropwise.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 80-100 °C for several hours, until CO2 evolution ceases. The reaction progress can be monitored by GC-MS or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., NaOH or KOH) to a pH > 12. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

In-process Controls and Optimization for Scale-up:

-

Temperature Control: The reaction is exothermic, especially during the initial addition of formaldehyde. Maintaining a controlled temperature is crucial to prevent runaway reactions.

-

Off-gassing: The reaction generates a significant amount of carbon dioxide. The reactor must be equipped with an adequate venting system.

-